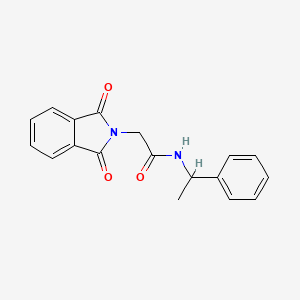![molecular formula C17H23NO3S B5992441 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate](/img/structure/B5992441.png)
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate is a complex organic compound with a unique structure that combines a phenyl group, a propynyl group, and a tetrahydropyridinium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridinium intermediate, followed by the introduction of the phenyl and propynyl groups. The final step involves the sulfonation of the propanesulfonate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-2-phenyl-: This compound shares structural similarities with 3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate, particularly in the tetrahydropyridinium moiety.
1,2,3,6-Tetrahydropyridine: Another structurally related compound that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a phenyl group, a propynyl group, and a tetrahydropyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[1-(3-phenylprop-2-ynyl)piperidin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-22(20,21)16-8-15-18(12-5-2-6-13-18)14-7-11-17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-6,8,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFKUHBGFDJVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CCCS(=O)(=O)[O-])CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}-2H-indazole](/img/structure/B5992359.png)
![{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5992369.png)
![4-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5992374.png)

![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2,5-dimethylbenzamide trifluoroacetate](/img/structure/B5992391.png)
![[3-(6',7'-dimethoxy-1'-methyl-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)propyl]amine dihydrochloride](/img/structure/B5992400.png)
![2-(methylthio)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5992403.png)
![2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B5992409.png)

![2-Hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B5992421.png)
![N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5992422.png)
![6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B5992429.png)
![1-[2-(2,4,6-Trinitrophenoxy)naphthalen-1-yl]naphthalen-2-ol](/img/structure/B5992440.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B5992442.png)
